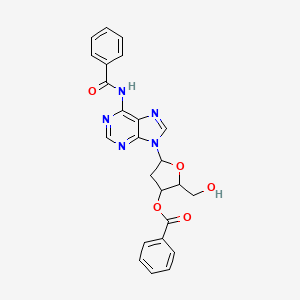
Silver protein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver protein is a compound formed by the combination of silver ions with proteins This compound is known for its antimicrobial properties and is used in various applications, including medicine and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of silver protein typically involves the reduction of silver ions in the presence of proteins. One common method is the use of sodium dodecyl sulfate–polyacrylamide gel electrophoresis (SDS-PAGE), where proteins are separated and then stained with silver. The process includes several steps: protein fixation, sensitization, washing, silver impregnation, and image development .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale electrophoresis equipment. The process involves the use of silver nitrate and other reagents to achieve the desired staining effect. The conditions are carefully controlled to ensure the consistent quality and sensitivity of the silver-stained proteins .
Analyse Des Réactions Chimiques
Types of Reactions
Silver protein undergoes several types of chemical reactions, including:
Oxidation: Silver ions can be oxidized to form silver oxide.
Reduction: Silver ions are reduced to metallic silver in the presence of reducing agents like formaldehyde.
Substitution: Silver ions can replace other metal ions in protein complexes.
Common Reagents and Conditions
Common reagents used in these reactions include silver nitrate, formaldehyde, and sodium hydroxide. The reactions typically occur under alkaline or acidic conditions, depending on the specific protocol used .
Major Products Formed
The major products formed from these reactions include metallic silver, silver oxide, and various silver-protein complexes. These products are used in different applications, such as antimicrobial agents and protein detection .
Applications De Recherche Scientifique
Silver protein has a wide range of scientific research applications:
Chemistry: Used in analytical techniques to detect and quantify proteins.
Biology: Employed in electrophoresis to separate and visualize proteins.
Medicine: Utilized for its antimicrobial properties in wound dressings and coatings for medical devices.
Industry: Applied in the production of antimicrobial coatings and materials.
Mécanisme D'action
The mechanism of action of silver protein involves the interaction of silver ions with proteins. Silver ions bind to nucleophilic amino acids, such as sulfhydryl, amino, imidazole, phosphate, and carboxyl groups, causing protein denaturation and enzyme inhibition. This leads to the disruption of cellular processes and ultimately cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silver nanoparticles: Similar to silver protein but with different physical properties and applications.
Silver nitrate: Used in similar applications but lacks the protein component.
Silver sulfadiazine: Commonly used in burn treatments for its antimicrobial properties.
Uniqueness
This compound is unique due to its combination of silver ions with proteins, which enhances its specificity and sensitivity in detecting proteins. Unlike other silver compounds, this compound is particularly effective in electrophoresis and staining applications .
Propriétés
Numéro CAS |
9015-51-4 |
|---|---|
Formule moléculaire |
C228H316Cl3FN24O9S8 |
Poids moléculaire |
3919 g/mol |
Nom IUPAC |
1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(3-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-fluorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-methoxyphenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-methylphenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(3-methylphenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-methylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C29H41N3O2S.3C29H41N3OS.3C28H38ClN3OS.C28H38FN3OS/c1-3-17-32(24-11-15-27-28(20-24)35-29(30)31-27)18-16-22-4-6-23(7-5-22)19-25(33)12-8-21-9-13-26(34-2)14-10-21;1-3-17-32(25-13-15-27-28(20-25)34-29(30)31-27)18-16-23-8-10-24(11-9-23)19-26(33)14-12-22-6-4-21(2)5-7-22;1-3-16-32(25-12-14-27-28(20-25)34-29(30)31-27)17-15-22-7-9-24(10-8-22)19-26(33)13-11-23-6-4-5-21(2)18-23;1-3-17-32(25-13-15-27-28(20-25)34-29(30)31-27)18-16-22-8-10-23(11-9-22)19-26(33)14-12-24-7-5-4-6-21(24)2;1-2-16-32(24-12-14-26-27(19-24)34-28(30)31-26)17-15-21-3-5-22(6-4-21)18-25(33)13-9-20-7-10-23(29)11-8-20;1-2-15-32(24-11-13-26-27(19-24)34-28(30)31-26)16-14-20-6-8-22(9-7-20)18-25(33)12-10-21-4-3-5-23(29)17-21;2*1-2-16-32(23-12-14-26-27(19-23)34-28(30)31-26)17-15-20-7-9-21(10-8-20)18-24(33)13-11-22-5-3-4-6-25(22)29/h8-10,12-14,22-24H,3-7,11,15-20H2,1-2H3,(H2,30,31);4-7,12,14,23-25H,3,8-11,13,15-20H2,1-2H3,(H2,30,31);4-6,11,13,18,22,24-25H,3,7-10,12,14-17,19-20H2,1-2H3,(H2,30,31);4-7,12,14,22-23,25H,3,8-11,13,15-20H2,1-2H3,(H2,30,31);7-11,13,21-22,24H,2-6,12,14-19H2,1H3,(H2,30,31);3-5,10,12,17,20,22,24H,2,6-9,11,13-16,18-19H2,1H3,(H2,30,31);2*3-6,11,13,20-21,23H,2,7-10,12,14-19H2,1H3,(H2,30,31) |
Clé InChI |
XPWQELRNNHACHW-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=C(C=C2)C)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=C(C=C2)OC)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=C(C=C2)Cl)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC(=CC=C2)Cl)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC(=C2)C)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC=C2C)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC=C2F)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC=C2Cl)C3CCC4=C(C3)SC(=N4)N |
Description physique |
Mild form: Brown, dark brown, or almost black solid; Strong form: Pale yellowish-orange to brownish-black solid; Both forms are odorless, somewhat hygroscopic, and soluble in water; [Merck Index] Pale yellow or brown odorless powder; [Alfa Aesar MSDS] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-(1-benzylpyridin-1-ium-3-carbonyl)-6,7-dimethyl-4-oxo-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B13383268.png)
![3-[(2S,5S)-5-[3-[(tert-Butyldiphenylsilyl)oxy]propyl]-3-methylene-2-tetrahydrofuryl]-1-propanol](/img/structure/B13383285.png)
![N'-{5-benzyl-3-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-hydroxybenzylidene}-3-bromobenzohydrazide](/img/structure/B13383291.png)

![hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13383295.png)
![6-Amino-5-[(4-hydroxybenzylidene)amino]-4-pyrimidinol](/img/structure/B13383298.png)
![[(8S,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13383307.png)

![benzyl N-[3-hydroxy-1-(oxan-2-yloxyamino)-1-oxobutan-2-yl]carbamate](/img/structure/B13383314.png)


![2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-1H-pyrimidin-4-one](/img/structure/B13383325.png)
